molecular formula C19H19BrF3NO B3853383 4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

Cat. No.: B3853383
M. Wt: 414.3 g/mol
InChI Key: UWDMRSVSGZRYSZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with bromophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromobenzaldehyde with 2-(trifluoromethyl)benzylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization with a suitable piperidine derivative to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
  • 4-(4-Fluorophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
  • 4-(4-Methylphenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

Uniqueness

4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol is unique due to the presence of both bromophenyl and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrF3NO/c20-16-7-5-15(6-8-16)18(25)9-11-24(12-10-18)13-14-3-1-2-4-17(14)19(21,22)23/h1-8,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDMRSVSGZRYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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